molecular formula C15H20N2O2 B2592312 2-Cyclopropyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034365-09-6

2-Cyclopropyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2592312
CAS No.: 2034365-09-6
M. Wt: 260.337
InChI Key: HFFFIPKFVJHBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a chemical compound of significant interest in medicinal and organic chemistry, serving as a versatile building block for the synthesis of novel bioactive molecules. Its structure incorporates a piperidine ring, a nitrogen-containing heterocycle that is one of the most frequently used scaffolds in FDA-approved pharmaceuticals . Piperidine and its derivatives are highly valued for their ability to optimize the pharmacokinetic properties of drug candidates and act as a conformational scaffold to position pharmacophoric groups for optimal interaction with biological targets . The presence of both the piperidine and pyridine rings in this compound makes it a promising intermediate for research, particularly in the development of receptor modulators. For instance, structurally related compounds featuring piperidine and pyridine motifs have been investigated as modulators of the histamine H3 receptor, indicating potential applications in central nervous system (CNS) disorders . Furthermore, similar molecular frameworks are found in compounds studied for their antileukemic activity, highlighting the relevance of this chemotype in oncology research . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

2-cyclopropyl-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-15(11-12-1-2-12)17-9-5-14(6-10-17)19-13-3-7-16-8-4-13/h3-4,7-8,12,14H,1-2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFFIPKFVJHBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CCC(CC2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Attachment of the Pyridine Moiety: The pyridine group is introduced through a nucleophilic substitution reaction.

    Cyclopropyl Group Introduction: The cyclopropyl group is added via a cyclopropanation reaction, often using diazo compounds as intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially converting ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-Cyclopropyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison necessitates structural analogs with documented research.

Table 1: Structural and Functional Comparison of Hypothetical Analogs

Compound Name Core Structure Key Modifications Reported Activity/Properties
2-Cyclopropyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone Piperidine-pyridinyloxy, cyclopropyl Reference compound Unknown (requires experimental data)
1-(4-Phenoxypiperidin-1-yl)-2-cyclopropylethanone Piperidine-phenoxy, cyclopropyl Pyridine → Phenyl Moderate kinase inhibition [Hypothetical]
2-Cyclopropyl-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone Piperidine-pyrimidinyloxy, cyclopropyl Pyridine → Pyrimidine Enhanced solubility, reduced potency [Hypothetical]

Key Observations (Hypothetical):

Pyridine vs. Pyrimidine Substitution : Replacing pyridine with pyrimidine (a common bioisostere) may alter solubility and target affinity. Pyrimidine-containing analogs often exhibit improved aqueous solubility due to increased polarity .

Cyclopropyl Impact : The cyclopropyl group could enhance metabolic stability compared to linear alkyl chains, as seen in protease inhibitors like Simeprevir .

Biological Activity

2-Cyclopropyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a complex organic compound notable for its unique structural features, which include a cyclopropyl group, a piperidine ring, and a pyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and biological activities.

The mechanism of action of this compound involves its interaction with specific biological targets, such as enzymes or receptors. The compound's structural characteristics allow it to bind effectively to these targets, potentially modulating their activity and influencing various biological pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antiparasitic Activity : Studies have shown that compounds with similar structures can inhibit the activity of enzymes associated with parasitic infections, suggesting potential applications in treating diseases like malaria .
  • Anticancer Properties : Preliminary investigations have indicated that derivatives of piperidine and pyridine may possess anticancer properties, with some compounds demonstrating significant activity against various cancer cell lines .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesNotable Activities
PiperinePiperidine ringAntimicrobial
NicotinamidePyridine ringAnticancer
Cyclopropyl CompoundsCyclopropyl groupStabilizing effects in bioactive molecules

This table highlights how the unique combination of functional groups in this compound may confer distinct biological properties compared to simpler analogs.

Case Studies

Recent studies have explored the pharmacological profiles of compounds structurally related to this compound. For instance, research on dihydroquinazolinone derivatives has demonstrated that modifications in heterocyclic systems can significantly enhance antiparasitic activity while improving solubility and metabolic stability .

Another study focused on pyrido[2,3-d]pyrimidines revealed their broad spectrum of biological activities, including antiproliferative effects against cancer cells. The incorporation of specific functional groups was found to optimize these effects, suggesting that similar strategies could be applied to enhance the biological activity of this compound.

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